molecular formula C10H9ClFNO5 B1304227 Ethyl 2-(2-chloro-4-fluoro-5-nitrophenoxy)acetate CAS No. 439094-94-7

Ethyl 2-(2-chloro-4-fluoro-5-nitrophenoxy)acetate

Cat. No.: B1304227
CAS No.: 439094-94-7
M. Wt: 277.63 g/mol
InChI Key: AJRWCBHDUPHUML-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-chloro-4-fluoro-5-nitrophenoxy)acetate typically involves the reaction of 2-chloro-4-fluoro-5-nitrophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-(2-chloro-4-fluoro-5-nitrophenoxy)acetate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chloro-4-fluoro-5-nitrophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro, chloro, and fluoro groups allows it to form strong interactions with these targets, potentially inhibiting their activity .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 2-(2-chloro-4-fluoro-5-nitrophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFNO5/c1-2-17-10(14)5-18-9-4-8(13(15)16)7(12)3-6(9)11/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRWCBHDUPHUML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C(=C1)[N+](=O)[O-])F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382377
Record name ethyl 2-(2-chloro-4-fluoro-5-nitrophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439094-94-7
Record name ethyl 2-(2-chloro-4-fluoro-5-nitrophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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